

# Spectroscopic Analysis of 4-Chlorobenzyl Alcohol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chlorobenzyl alcohol

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## Introduction

**4-Chlorobenzyl alcohol** ( $C_7H_7ClO$ ) is an important organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structural and electronic properties, which are crucial for its reactivity and application, can be thoroughly characterized using a suite of spectroscopic techniques. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-chlorobenzyl alcohol**, tailored for researchers, scientists, and professionals in drug development.

## Spectroscopic Data

The spectroscopic data for **4-chlorobenzyl alcohol** is summarized below, providing key insights into its molecular structure and functional groups.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

#### $^1H$ NMR Data

The  $^1H$  NMR spectrum of **4-chlorobenzyl alcohol** reveals the presence of distinct proton environments in the molecule. The data, acquired in deuterated chloroform ( $CDCl_3$ ) on a 400 MHz instrument, is presented in Table 1.[2]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.28-7.34	m	4H	-	Aromatic protons (C <sub>6</sub> H <sub>4</sub> )
4.67	d	2H	5.84	Methylene protons (-CH <sub>2</sub> OH)
1.73-1.76	m	1H	-	Hydroxyl proton (-OH)

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Chlorobenzyl Alcohol**.[\[2\]](#)

#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. The data, recorded in CDCl<sub>3</sub> at 101 MHz, is detailed in Table 2.[\[2\]](#)

Chemical Shift ( $\delta$ , ppm)	Assignment
139.3	C-Cl (aromatic)
133.5	C-CH <sub>2</sub> OH (aromatic)
128.8	CH (aromatic)
128.4	CH (aromatic)
64.7	-CH <sub>2</sub> OH

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **4-Chlorobenzyl Alcohol**.[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The significant IR absorption bands for **4-chlorobenzyl alcohol** are listed in Table 3.

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3100-3000	C-H stretching of aromatic ring[3]
1600-1585	C-C stretching of aromatic carbons[3]

Table 3: Key Infrared Absorption Bands for **4-Chlorobenzyl Alcohol**.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

### Gas Chromatography-Mass Spectrometry (GC-MS)

The GC-MS analysis of **4-chlorobenzyl alcohol** reveals a molecular ion peak corresponding to its molecular weight.[2] Key fragments are also observed, providing structural information. The prominent peaks are shown in Table 4.

$m/z$	Relative Intensity	Assignment
142.09	High	$[M]^+$ (Molecular Ion)
107	High	$[M-Cl]^+$
79	High	$[C_6H_5]^+$ fragment
77	Very High	$[C_6H_5]^+$ fragment

Table 4: Prominent Peaks in the Mass Spectrum of **4-Chlorobenzyl Alcohol**. [2][4]

## Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

## NMR Spectroscopy

Sample Preparation: A small amount of **4-chlorobenzyl alcohol** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in an NMR tube.

Data Acquisition: The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument.[2] For  $^1\text{H}$  NMR, the chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard. For  $^{13}\text{C}$  NMR, the spectrum is typically proton-decoupled to simplify the signals to single lines for each unique carbon atom.

## Infrared Spectroscopy

Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet or analyzed as a thin film.[4] Alternatively, an Attenuated Total Reflectance (ATR-IR) spectrum can be obtained by placing the sample directly on the ATR crystal.[4]

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, such as a Nicolet iS 5 FT-IR spectrometer.[2] The data is typically presented as a plot of transmittance versus wavenumber (in  $\text{cm}^{-1}$ ).

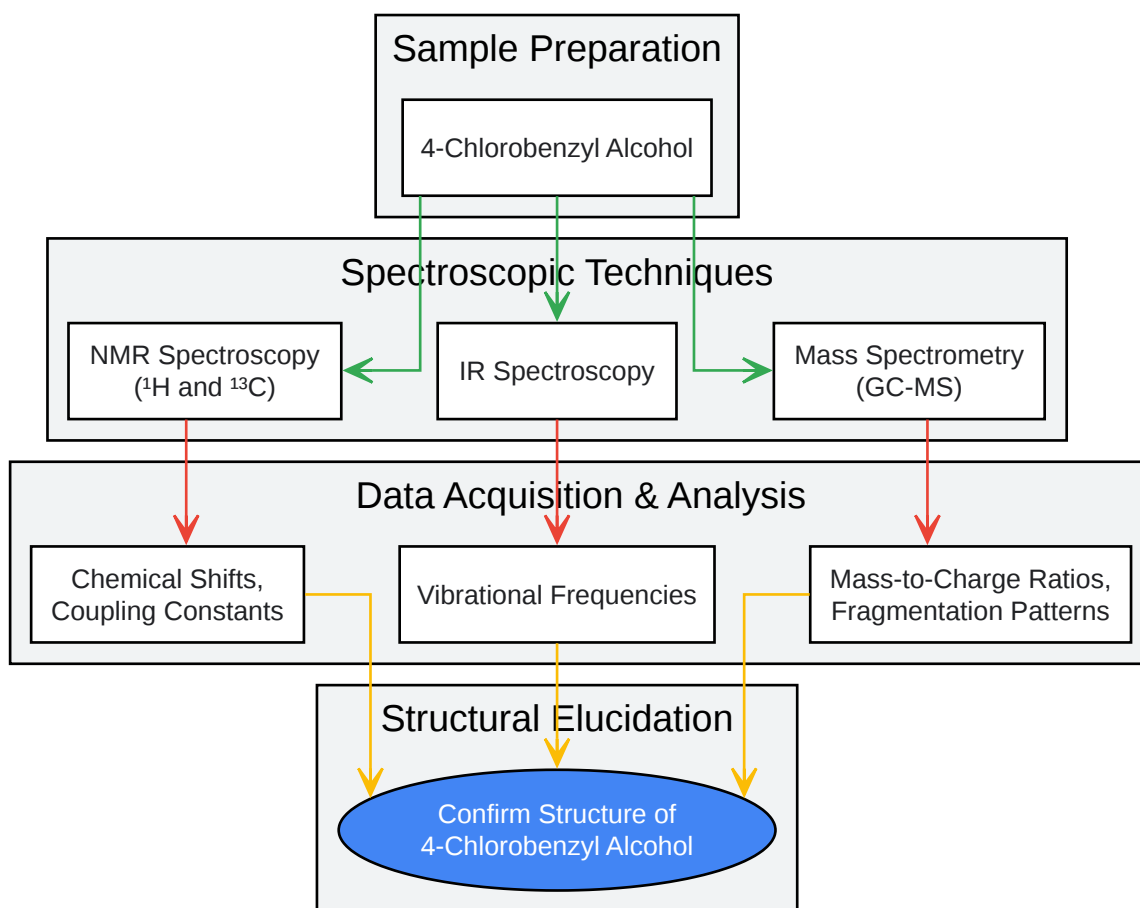
## Mass Spectrometry

Sample Introduction and Ionization: For GC-MS, the sample is first vaporized and separated on a gas chromatography column. The separated components then enter the mass spectrometer where they are ionized, commonly using electron ionization (EI).[4]

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ). A detector records the abundance of each ion, generating a mass spectrum.

## Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a chemical compound like **4-chlorobenzyl alcohol** is illustrated in the following diagram.



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Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

This comprehensive guide provides the essential spectroscopic data and methodologies for the characterization of **4-chlorobenzyl alcohol**, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Chlorobenzyl Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044052#spectroscopic-data-nmr-ir-ms-of-4-chlorobenzyl-alcohol]

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